N-(2-phenylpropyl)cyclooctanamine
Description
N-(2-Phenylpropyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring (an eight-membered aliphatic ring) substituted with a 2-phenylpropyl group at the nitrogen atom. For instance, cyclooctanamine derivatives often exhibit moderate lipophilicity and enhanced metabolic stability compared to smaller cyclic amines due to their larger ring size .
Properties
Molecular Formula |
C17H27N |
|---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
N-(2-phenylpropyl)cyclooctanamine |
InChI |
InChI=1S/C17H27N/c1-15(16-10-6-5-7-11-16)14-18-17-12-8-3-2-4-9-13-17/h5-7,10-11,15,17-18H,2-4,8-9,12-14H2,1H3 |
InChI Key |
SQDIZYCQZMOBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylpropyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-phenylpropylamine under reductive amination conditions. The process generally includes the following steps:
Formation of the imine intermediate: Cyclooctanone reacts with 2-phenylpropylamine to form an imine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylpropyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
N-(2-phenylpropyl)cyclooctanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenylpropyl)cyclooctanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentanamine Derivatives
2-Butyl-N-propylcyclopentanamine (C₁₂H₂₅N, ):
- Smaller five-membered cyclopentane ring increases ring strain but reduces molecular weight (183.2 g/mol vs. ~245.4 g/mol for N-(2-phenylpropyl)cyclooctanamine).
- The absence of an aromatic group results in lower lipophilicity (predicted XLogP3 ~3.0 vs. ~4.5 for the target compound).
- Applications: Likely used as an intermediate in organic synthesis due to its simpler structure .
- N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine (C₂₁H₂₇NO₂, ): Features a bulky 4-phenylmethoxyphenoxy-propyl substituent, increasing molecular weight (325.4 g/mol) and XLogP3 (4.6). The additional ether and aromatic groups enhance hydrogen-bond acceptor capacity (3 acceptors vs.
Piperidine and Azabicyclo Derivatives
- Lower lipophilicity (XLogP3 ~2.5) than this compound, which may limit membrane permeability .
Aromatic Substituted Cyclooctanamines
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors | Key Structural Features |
|---|---|---|---|---|---|
| This compound* | C₁₇H₂₇N | ~245.4 | ~4.5 | 1 / 1 | Cyclooctane + 2-phenylpropyl |
| 2-Butyl-N-propylcyclopentanamine | C₁₂H₂₅N | 183.2 | ~3.0 | 1 / 1 | Cyclopentane + butyl/propyl |
| N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine | C₂₁H₂₇NO₂ | 325.4 | 4.6 | 1 / 3 | Cyclopentane + phenoxyphenylpropyl |
| N-{3-[(1H-Pyrazol-1-yl)methyl]phenyl}cyclooctanamine | C₁₉H₂₅N₃ | 313.4 | ~3.8 | 1 / 3 | Cyclooctane + pyrazole-methylphenyl |
*Predicted values based on structural analogs.
Research Implications and Trends
- Lipophilicity vs. Bioavailability : this compound’s moderate XLogP3 (~4.5) suggests balanced lipid solubility, making it a candidate for central nervous system-targeted drugs, whereas bulkier analogs (e.g., ) may favor peripheral actions .
- Ring Size Effects : Cyclooctanamine’s larger ring size confers greater metabolic stability than piperidines or azabicyclo derivatives, as observed in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
